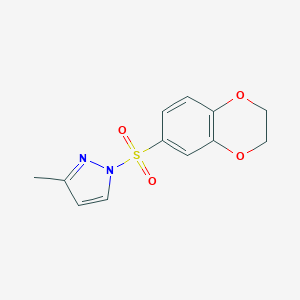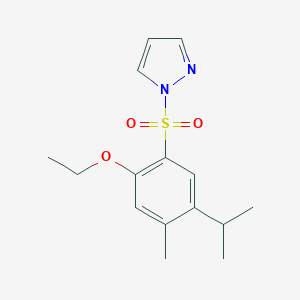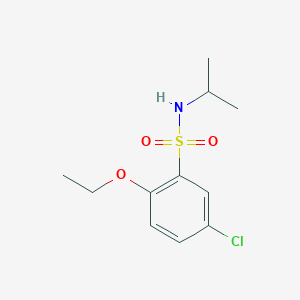
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide, also known as CEIBS, is a sulfonamide compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune system function. These effects make this compound a promising candidate for further research and development in the field of medicinal chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide is that it has been shown to exhibit potent anti-tumor and anti-inflammatory effects in vitro, making it a useful compound for laboratory experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide, including:
1. Further investigation into the mechanism of action of this compound, in order to better understand its potential therapeutic applications.
2. Development of more potent and selective derivatives of this compound, in order to optimize its therapeutic potential.
3. Investigation of the efficacy of this compound in animal models of cancer and inflammation, in order to determine its potential for clinical use.
4. Exploration of the potential use of this compound in combination with other therapeutic agents, in order to enhance its anti-tumor and anti-inflammatory effects.
5. Investigation of the potential use of this compound in other disease states, such as neurodegenerative diseases or infectious diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide involves the reaction of 5-chloro-2-nitrobenzenesulfonamide with isopropyl alcohol in the presence of a reducing agent such as iron powder. This reaction results in the formation of the desired product, which can be purified through recrystallization.
Applications De Recherche Scientifique
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammation. Research has shown that this compound exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for further investigation.
Propriétés
IUPAC Name |
5-chloro-2-ethoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-4-16-10-6-5-9(12)7-11(10)17(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMKYOAFRRIVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



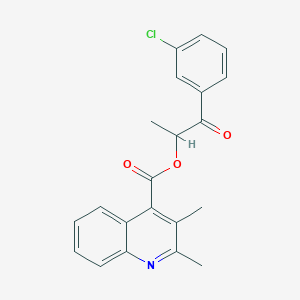
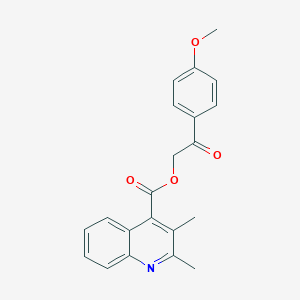
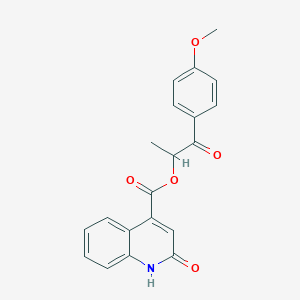

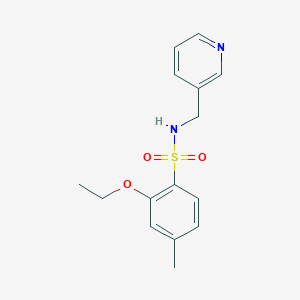
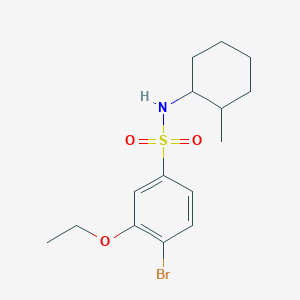
![1-(2-Furoyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B500524.png)
![2-methyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B500527.png)
